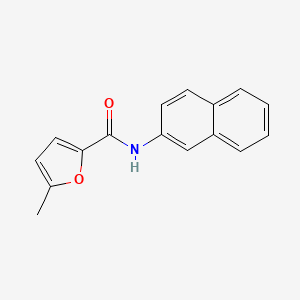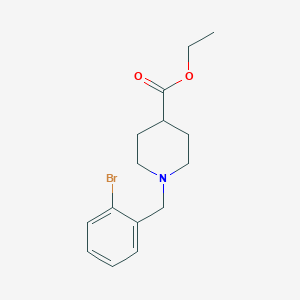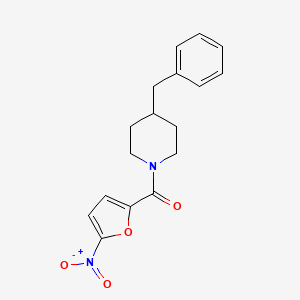
N,N-diisopropyl-N'-(4-methylphenyl)terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of terephthalamide derivatives typically involves the reaction of terephthalic acid or its esters with diamines or amino alcohols in the presence of catalysts such as sodium hydride. For example, N,N′-bis(p-aminophenyl)terephthalamide was synthesized using 1,4-phenyleneamine and dimethyl terephthalate, showcasing the versatility of terephthalic acid esters in producing diamidediamine compounds (Hou Hao-qing, 2005).
Molecular Structure Analysis
The molecular structure of terephthalamide derivatives is often characterized by X-ray diffraction, revealing intricate details about the crystal packing and hydrogen bonding patterns. For instance, studies on bis-terephthalamides based on amino acids have highlighted classical N-H⋯O hydrogen bonds forming chains in the crystal structure, which is crucial for understanding the compound's stability and interactions (B. Hachuła et al., 2017).
Chemical Reactions and Properties
Terephthalamides participate in various chemical reactions, reflecting their reactivity and potential applications. For instance, their interaction with nucleophiles, reactivity towards acetylation, and behavior in potentiometric titrations have been extensively studied, offering insights into their chemical properties and how they might be modified or utilized in different chemical contexts (H. Yüksek & Özlem Gürsoy Kol, 2008).
Physical Properties Analysis
The physical properties of terephthalamide derivatives, such as crystallization, melting behavior, and the formation of supermolecular structures, are influenced by their specific molecular arrangements and interactions. Studies on isotactic polypropylene nucleated with dicyclohexyl-terephthalamide have shown how these compounds can affect the crystallization behavior and mechanical properties of polymers, indicating the importance of terephthalamide derivatives in material science (F. Horváth et al., 2017).
Chemical Properties Analysis
The chemical properties of terephthalamides, such as solubility, reactivity, and the ability to form hydrogen bonds, play a crucial role in their applications and behavior in different environments. The study of poly(phenylene-terephthalamide)s derived from mono-, di-, and tetrakis(alkylthio)terephthalic acids has revealed how substituents affect their layer structures, solubility, and thermal stability, which is essential for designing materials with desired properties (H. Kricheldorf & A. Domschke, 1994).
properties
IUPAC Name |
1-N-(4-methylphenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-14(2)23(15(3)4)21(25)18-10-8-17(9-11-18)20(24)22-19-12-6-16(5)7-13-19/h6-15H,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNGNZVFIQUPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylphenyl)-N,N-di(propan-2-yl)benzene-1,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-naphthylmethyl)-1-piperazinyl]ethanol](/img/structure/B5677085.png)
![N-(4-chlorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5677087.png)
![N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5677096.png)



![(3R)-1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5677112.png)
![1-(2-furylmethyl)-N-[2-(phenylthio)ethyl]-3-piperidinecarboxamide](/img/structure/B5677117.png)

![5-[(3-cyano-4,5-dimethyl-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B5677138.png)
![1-[(2,4,5-trichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B5677148.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5677151.png)
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5677152.png)
![N-[1-(1H-indol-2-yl)ethyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5677167.png)